molecular formula C10H15NO3 B2944527 2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid CAS No. 1499973-56-6

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid

Cat. No. B2944527
CAS RN: 1499973-56-6
M. Wt: 197.234
InChI Key: IPPLKSQZLTVQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 1499973-56-6 . It has a molecular weight of 197.23 . The IUPAC name for this compound is (1-acryloyl-4-piperidinyl)acetic acid .


Molecular Structure Analysis

The InChI code for “2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid” is 1S/C10H15NO3/c1-2-9(12)11-5-3-8(4-6-11)7-10(13)14/h2,8H,1,3-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Pharmacology: Inhibitors of Soluble Epoxide Hydrolase

In pharmacology, this compound has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are endogenous anti-inflammatory mediators, and their stabilization through sEH inhibition has been suggested as a potential therapy for treating pain and inflammatory diseases .

Medicinal Chemistry: Aldose Reductase Inhibitors

Within medicinal chemistry, derivatives of this compound have been explored as multifunctional aldose reductase inhibitors. These inhibitors are key targets for alleviating diabetic complications. The compound’s derivatives have shown promise in reducing toxic side effects and oxidative stress associated with diabetes management .

Biochemistry: Proteomics

In biochemistry, the compound’s derivatives have been used as ion pairing modifiers in proteomics studies. These studies aim to improve peptide signal and proteome coverage, which is crucial for understanding protein functions and interactions at a sub-nanogram level and in single-cell analyses .

Medicinal Chemistry: Thiazolyl Derivatives

Another application in medicinal chemistry involves the synthesis of thiazolyl derivatives of the compound. These derivatives are being investigated for their physicochemical and biological properties, which could lead to new therapeutic agents .

Industrial Applications: Chemical Synthesis

Industrially, the compound is utilized in chemical synthesis due to its unique properties. It serves as a building block for creating a variety of complex molecules that have applications in material science and chemical engineering .

Biotechnology Research: Biological Process Studies

In biotechnology research, the compound is used to study various biological processes. Its unique properties make it an indispensable tool for developing innovative techniques and understanding complex biological systems .

Medicinal Chemistry: Oxazole Derivatives

Lastly, oxazole derivatives of the compound are being researched for their potential medicinal applications. These derivatives could play a role in the development of new drugs with specific targeting mechanisms.

properties

IUPAC Name

2-(1-prop-2-enoylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-9(12)11-5-3-8(4-6-11)7-10(13)14/h2,8H,1,3-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPLKSQZLTVQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Prop-2-enoylpiperidin-4-yl)acetic acid

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